N~4~-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide
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Description
N~4~-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly abbreviated as DMPI and is a member of the imidazole family of compounds. DMPI has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study conducted by Sindhe et al. (2016) synthesized a series of compounds structurally related to N4-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide. These compounds exhibited promising antimicrobial activity against various microorganisms, as well as significant radical scavenging and ferrous ion chelating activities, indicating potential antioxidant properties (Sindhe et al., 2016).
Anticancer Properties
Rasal et al. (2020) synthesized derivatives of this compound and evaluated their in vitro anticancer activity. They found that certain derivatives displayed significant antiproliferative activity against human cancer cell lines, indicating potential in anticancer drug development (Rasal et al., 2020).
Anti-inflammatory Activity
Prajapat and Talesara (2016) described the synthesis of derivatives of N4-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide with significant in-vivo anti-inflammatory activity. This suggests the potential application of these compounds as anti-inflammatory agents (Prajapat & Talesara, 2016).
Antituberculosis Agents
Wu et al. (2016) designed and synthesized derivatives of this compound as new antitubercular agents. Some of these derivatives demonstrated excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).
DNA Binding Agents for Gene Expression Control
Chavda et al. (2010) investigated polyamides containing N-methyl imidazole and N-methyl pyrrole, structurally related to N4-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide. These compounds can target specific DNA sequences in the minor groove of DNA, potentially controlling gene expression, particularly in cancer treatment (Chavda et al., 2010).
Antimycobacterial Activity
Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, structurally akin to N4-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide, with considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential of these compounds in antimycobacterial therapy (Lv et al., 2017).
Properties
IUPAC Name |
N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-22(2)15-8-16(20-11-19-15)23-10-14(21-12-23)17(24)18-9-13-6-4-3-5-7-13/h3-8,10-12H,9H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSRHPRHOBCAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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